molecular formula C5H4ClN3O4S B13534320 5-Chloro-3-nitropyridine-2-sulfonamide

5-Chloro-3-nitropyridine-2-sulfonamide

Cat. No.: B13534320
M. Wt: 237.62 g/mol
InChI Key: HYTDFYSJEVNAKG-UHFFFAOYSA-N
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Description

5-Chloro-3-nitropyridine-2-sulfonamide is a chemical compound with the molecular formula C5H4ClN3O4S It is a derivative of pyridine, characterized by the presence of a chlorine atom at the 5-position, a nitro group at the 3-position, and a sulfonamide group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-3-nitropyridine-2-sulfonamide typically involves the nitration of 5-chloropyridine-2-sulfonamide. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction proceeds as follows:

  • Dissolve 5-chloropyridine-2-sulfonamide in concentrated sulfuric acid.
  • Slowly add concentrated nitric acid to the solution while maintaining the temperature below 10°C.
  • Stir the reaction mixture for several hours at room temperature.
  • Pour the reaction mixture into ice-cold water to precipitate the product.
  • Filter and wash the precipitate with water to obtain this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the nitration process.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-3-nitropyridine-2-sulfonamide undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation: The sulfonamide group can be oxidized to a sulfonic acid group using strong oxidizing agents.

Common Reagents and Conditions

    Reduction: Hydrogen gas and palladium catalyst.

    Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.

    Oxidation: Potassium permanganate or hydrogen peroxide.

Major Products Formed

    Reduction: 5-Amino-3-nitropyridine-2-sulfonamide.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

    Oxidation: 5-Chloro-3-nitropyridine-2-sulfonic acid.

Scientific Research Applications

5-Chloro-3-nitropyridine-2-sulfonamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It serves as a building block for the development of bioactive compounds.

    Medicine: It is investigated for its potential use in the development of pharmaceuticals, particularly as an antimicrobial agent.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 5-Chloro-3-nitropyridine-2-sulfonamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with biological macromolecules, leading to antimicrobial activity. The sulfonamide group can mimic the structure of para-aminobenzoic acid, inhibiting the synthesis of folic acid in microorganisms.

Comparison with Similar Compounds

Similar Compounds

  • 5-Chloro-2-nitropyridine
  • 3-Chloro-5-nitropyridine-2-sulfonamide
  • 5-Bromo-3-nitropyridine-2-sulfonamide

Uniqueness

5-Chloro-3-nitropyridine-2-sulfonamide is unique due to the specific arrangement of functional groups, which imparts distinct chemical reactivity and biological activity. The presence of both a nitro group and a sulfonamide group makes it a versatile intermediate for various synthetic applications.

Properties

Molecular Formula

C5H4ClN3O4S

Molecular Weight

237.62 g/mol

IUPAC Name

5-chloro-3-nitropyridine-2-sulfonamide

InChI

InChI=1S/C5H4ClN3O4S/c6-3-1-4(9(10)11)5(8-2-3)14(7,12)13/h1-2H,(H2,7,12,13)

InChI Key

HYTDFYSJEVNAKG-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC(=C1[N+](=O)[O-])S(=O)(=O)N)Cl

Origin of Product

United States

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